![molecular formula C10H20O4 B14283388 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol CAS No. 140156-36-1](/img/structure/B14283388.png)
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol is an organic compound with the molecular formula C10H20O4 It is characterized by the presence of an oxane (tetrahydropyran) ring and a propane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol typically involves the reaction of oxane derivatives with propane-1,3-diol. One common method includes the use of tetrahydropyran-2-ol, which reacts with 2-bromoethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and influence signaling pathways, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simple diol with similar hydroxyl groups but lacking the oxane ring.
Tetrahydropyran-2-ol: Contains the oxane ring but lacks the propane-1,3-diol backbone.
Ethylene glycol: A diol with a simpler structure and different chemical properties.
Uniqueness
2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol is unique due to the combination of the oxane ring and the propane-1,3-diol backbone This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propiedades
Número CAS |
140156-36-1 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-[2-(oxan-2-yloxy)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C10H20O4/c11-7-9(8-12)4-6-14-10-3-1-2-5-13-10/h9-12H,1-8H2 |
Clave InChI |
ORNUYWPPAPSOBT-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


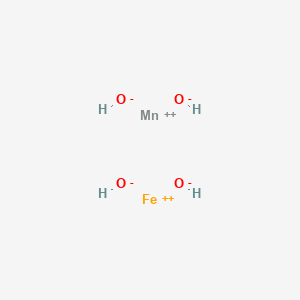

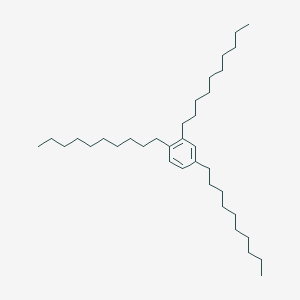

![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)

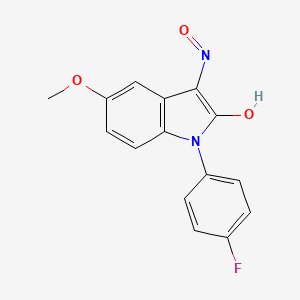
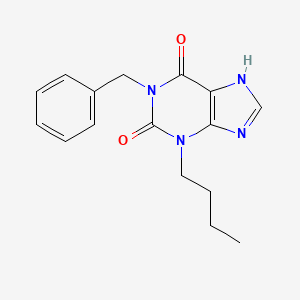
![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)


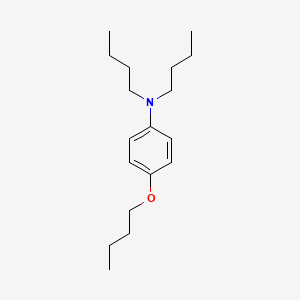
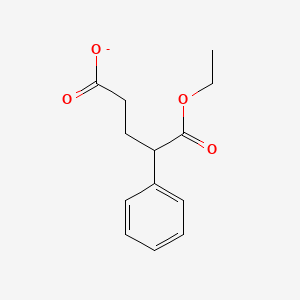
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
